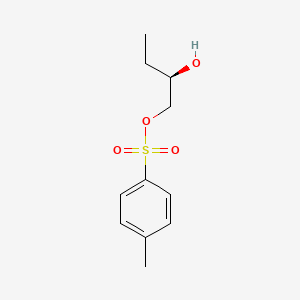
(R)-2-Hydroxybutyl tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-Hydroxybutyl tosylate” is a chemical compound that involves the tosylate group. Tosylate is a good leaving group, which is often used in substitution and elimination reactions . It is derived from the conversion of an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) .
Synthesis Analysis
The synthesis of “®-2-Hydroxybutyl tosylate” can be achieved through an SN2 reaction. An example of this is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . This reaction is performed in a single 3 or 4-hour lab period and affords a solid product in good yield . The tosylate electrophile gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .Chemical Reactions Analysis
Tosylates, including “®-2-Hydroxybutyl tosylate”, are excellent leaving groups in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen . They are often used in substitution and elimination reactions .Aplicaciones Científicas De Investigación
Enzyme-mediated Enantioselective Hydrolysis : Matsumoto et al. (2018) demonstrated the enzymatic hydrolysis of 1,2-diol monotosylate derivatives, including those similar to (R)-2-Hydroxybutyl tosylate, to produce optically active compounds. This method was applied in synthesizing enantiomerically pure (R)-massoialactone, a natural coconut flavor, from racemic derivatives (Matsumoto et al., 2018).
Asymmetric Tosylation : Onomura et al. (2007) explored the kinetic resolution of 2-hydroxyalkanamides by tosylation using a chiral copper catalyst. This method achieved high enantioselectivity, transforming the tosylated product into optically active α-amino acid derivatives (Onomura et al., 2007).
Synthesis of CNS Drugs : Caro et al. (2003) reported on the preparation of (R)-(−)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates, which are key intermediates in synthesizing new central nervous system (CNS) drugs (Caro et al., 2003).
Production of (R)-2-Hydroxybutyric Acid : Gao et al. (2012) investigated the use of Gluconobacter oxydans for the production of (R)-2-Hydroxybutyric acid, a significant building block for antitumor antibiotics and biodegradable poly(2-hydroxybutyric acid), from 1,2-butanediol (Gao et al., 2012).
Polyester Copolymers Synthesis : Impallomeni et al. (2002) synthesized copolymers of (R)-3-hydroxybutyric acid and epsilon-caprolactone by transesterification, using homopolymers in the presence of 4-toluenesulfonic acid. These copolymers have applications in biodegradable materials (Impallomeni et al., 2002).
Optical Separation of 3-Hydroxy-4-(tosyloxy)butanenitrile : Kamal et al. (2007) discussed the lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile, leading to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, both of which have pharmaceutical significance (Kamal et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOURZMHXZMJW-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Hydroxybutyl tosylate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)

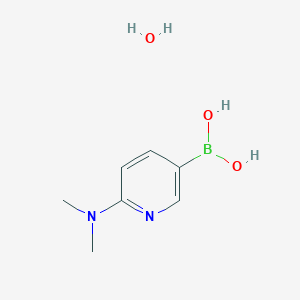
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)
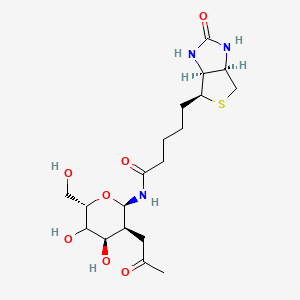
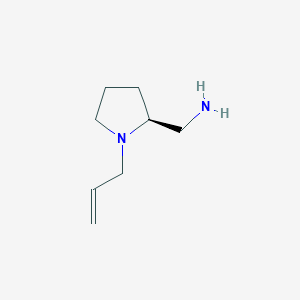
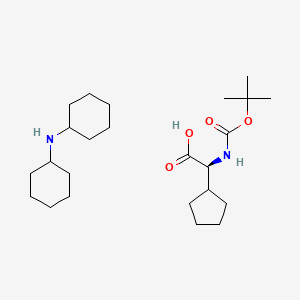
![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)